Product packaging for 2-(5-Bromopyridin-3-yl)propan-2-amine HCl(Cat. No.:CAS No. 1992996-72-1)

2-(5-Bromopyridin-3-yl)propan-2-amine HCl

Cat. No.: B6337073
CAS No.: 1992996-72-1
M. Wt: 251.55 g/mol
InChI Key: MALRSLBZDHJJNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Halogenated Pyridine (B92270) Derivatives in Contemporary Chemical Synthesis and Discovery

Halogenated pyridines are a critical class of compounds in modern organic chemistry, serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. mountainscholar.orgresearchgate.net The presence of a halogen atom, such as bromine, on the pyridine ring significantly influences its electronic properties and reactivity. This halogen serves as a versatile handle for a wide array of synthetic transformations, most notably in cross-coupling reactions.

The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the carbon atom bonded to the bromine, making it susceptible to reactions like Suzuki, Stille, and Heck couplings. guidechem.com These reactions are fundamental for constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. guidechem.com Furthermore, the strategic placement of a halogen can direct the regioselectivity of subsequent functionalization steps, a long-standing challenge in pyridine chemistry. mountainscholar.org The ability to selectively introduce substituents at specific positions is vital for creating molecules with precise structures and desired properties, highlighting the indispensable role of halopyridines as building blocks. researchgate.net Their utility is further demonstrated in their application to the late-stage functionalization of complex molecules, a crucial strategy in drug discovery programs. researchgate.net

Elucidation of the Structural Framework: The Pyridine and Propan-2-amine Moieties

The Pyridine Moiety: Pyridine is a six-membered heterocyclic aromatic compound structurally related to benzene, but with one carbon atom replaced by a nitrogen atom. wikipedia.org This nitrogen atom significantly alters the ring's properties. It has a lone pair of electrons in an sp2 orbital that is not part of the aromatic π-system, which makes pyridine basic and nucleophilic at the nitrogen center. wikipedia.org The electronegativity of the nitrogen atom also creates a dipole moment and reduces the electron density within the ring, making it less reactive towards electrophilic aromatic substitution compared to benzene. wikipedia.org This electron deficiency, however, facilitates nucleophilic substitution reactions. wikipedia.org The pyridine scaffold is a "privileged scaffold" in medicinal chemistry, appearing in thousands of drug candidates due to its ability to form hydrogen bonds and engage in various biological interactions. rsc.orgnih.govnih.gov

The Propan-2-amine Moiety: The propan-2-amine group, also known as isopropylamine (B41738), is a primary amine attached to a secondary carbon. molport.com The amine group (—NH₂) is basic and nucleophilic, capable of participating in a wide range of reactions such as acylation, alkylation, and salt formation. In the context of 2-(5-Bromopyridin-3-yl)propan-2-amine (B1376071), the steric bulk of the propane (B168953) backbone can influence the reactivity of both the amine itself and the adjacent positions on the pyridine ring. The presence of this amine functional group also provides a coordination site, enabling the molecule to act as a ligand for transition metals, which is particularly relevant for catalysis.

Scholarly Overview of Research Directions for 2-(5-Bromopyridin-3-yl)propan-2-amine HCl

Research involving this compound primarily leverages its identity as a bifunctional building block for synthesizing more complex organic molecules. The dual reactivity of the C-Br bond on the pyridine ring and the nucleophilic amine group allows for a stepwise or controlled functionalization strategy.

Key research applications include:

Cross-Coupling Reactions: The bromine atom at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of various aryl, alkyl, or other functional groups to build molecular complexity. The electron-withdrawing effect of the pyridine ring facilitates the initial oxidative addition step in catalytic cycles like the Suzuki-Miyaura coupling.

Amine Functionalization: The primary amine group can be readily acylated with acid chlorides or anhydrides to form amide derivatives. This is a common strategy in medicinal chemistry to modify a compound's properties.

Ligand Development: The presence of both a pyridine nitrogen and an amine group allows the molecule to function as a bidentate ligand, coordinating with transition metals like palladium and copper. This opens possibilities for its use in developing new catalysts for C-N or C-C bond-forming reactions.

Scaffold for Medicinal Chemistry: As a substituted pyridine, the compound serves as a valuable starting point for the synthesis of novel compounds with potential biological activity. Pyridine derivatives are known to exhibit a wide range of therapeutic effects, and the specific substitution pattern of this compound makes it an interesting scaffold for exploring new chemical space in drug discovery. rsc.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12BrClN2 B6337073 2-(5-Bromopyridin-3-yl)propan-2-amine HCl CAS No. 1992996-72-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-bromopyridin-3-yl)propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2.ClH/c1-8(2,10)6-3-7(9)5-11-4-6;/h3-5H,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALRSLBZDHJJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CN=C1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857371
Record name 2-(5-Bromopyridin-3-yl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211519-20-8
Record name 2-(5-Bromopyridin-3-yl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Synthetic Methodologies for 2 5 Bromopyridin 3 Yl Propan 2 Amine Hcl and Its Chemical Analogues

Comprehensive Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 2-(5-Bromopyridin-3-yl)propan-2-amine (B1376071) HCl reveals several potential synthetic pathways by disconnecting the molecule at key bonds. The primary disconnection points are the C-N bond of the amine and the C-C bond connecting the side chain to the pyridine (B92270) ring.

Primary Disconnections:

C-N Bond Disconnection: This leads to a precursor ketone, 2-(5-bromopyridin-3-yl)propan-2-one, and an ammonia (B1221849) equivalent. This suggests a reductive amination as a final step.

C-C Bond Disconnection: This breaks the bond between the pyridine ring and the propan-2-amine side chain. This approach points towards the use of a 3-functionalized-5-bromopyridine and a suitable three-carbon building block.

A plausible retrosynthetic pathway is outlined below:

Retrosynthetic analysis of 2-(5-Bromopyridin-3-yl)propan-2-amine HCl. This image is for illustrative purposes and does not represent an actual chemical reaction.

Figure 1: Retrosynthetic analysis of this compound.

This analysis suggests that the synthesis can be approached by first constructing a suitably functionalized 5-bromopyridine-3-carbonitrile or a similar precursor. This precursor would then undergo a carbon-carbon bond-forming reaction to introduce the propan-2-one moiety, followed by a reductive amination to yield the final product.

Precursor Synthesis and Functionalization of the Pyridine Core

The synthesis of the key precursor, a 3,5-disubstituted pyridine, is a critical step. This involves the regioselective introduction of a bromine atom and a functional group at the 3-position that can be elaborated into the desired side chain.

Regioselective Bromination of Pyridine Scaffolds

The regioselective bromination of the pyridine ring is essential to place the bromine atom at the 5-position. Direct bromination of pyridine is often difficult and can lead to a mixture of products. Therefore, the use of a directing group or a specific brominating agent is necessary. For 3-substituted pyridines, electrophilic substitution, including bromination, typically occurs at the 5-position, which is electronically favored.

Starting MaterialBrominating AgentSolventConditionsProductYield (%)
3-AminopyridineN-Bromosuccinimide (NBS)AcetonitrileRoom Temperature5-Bromo-3-aminopyridineHigh
3-HydroxypyridineN-Bromosuccinimide (NBS)AcetonitrileRoom Temperature5-Bromo-3-hydroxypyridineHigh
PyridineBromine/Sulfuric Acid-130-140°C3-Bromopyridine (B30812) & 3,5-DibromopyridineVariable

This table presents representative examples of regioselective bromination reactions on pyridine scaffolds and is not an exhaustive list.

Introduction of Amine Precursors to the Pyridine Ring

Introducing a functional group at the 3-position of the pyridine ring that can be converted to the propan-2-amine side chain is a key challenge. One common strategy is to introduce a cyano group, which can then be reacted with a Grignard reagent to form a ketone.

Alternatively, a pre-functionalized starting material, such as 3-cyanopyridine, can be used. This commercially available starting material can then be brominated at the 5-position.

Construction of the Propan-2-amine Side Chain

The construction of the propan-2-amine side chain involves two main steps: the formation of a carbon-carbon bond to attach the three-carbon unit to the pyridine ring, and the introduction of the amine group.

Carbon-Carbon Bond Forming Reactions for the Aliphatic Chain

A common and effective method for forming the carbon-carbon bond is the reaction of a Grignard reagent with a nitrile. In this case, reacting 5-bromopyridine-3-carbonitrile with methylmagnesium bromide would yield the corresponding imine, which upon acidic hydrolysis, gives the ketone precursor, 2-(5-bromopyridin-3-yl)propan-2-one.

Pyridine PrecursorGrignard ReagentReaction StepsProduct
5-Bromopyridine-3-carbonitrileMethylmagnesium Bromide1. Grignard Addition 2. Acidic Hydrolysis2-(5-Bromopyridin-3-yl)propan-2-one

This table illustrates a key carbon-carbon bond-forming reaction for the synthesis of the ketone precursor.

Reductive Amination Protocols for the Amine Moiety

The final step in the synthesis is the conversion of the ketone, 2-(5-bromopyridin-3-yl)propan-2-one, to the target amine. Reductive amination is a widely used and efficient method for this transformation. This reaction involves the formation of an imine or enamine intermediate from the ketone and an amine source (such as ammonia), which is then reduced in situ to the desired amine.

Various reducing agents can be employed for this purpose, each with its own advantages in terms of reactivity, selectivity, and mildness of reaction conditions.

Ketone PrecursorAmine SourceReducing AgentSolventConditions
2-(5-Bromopyridin-3-yl)propan-2-oneAmmoniaSodium Borohydride (NaBH4)MethanolRoom Temperature
2-(5-Bromopyridin-3-yl)propan-2-oneAmmoniaSodium Cyanoborohydride (NaBH3CN)MethanolAcidic pH
2-(5-Bromopyridin-3-yl)propan-2-oneAmmoniaH2, Palladium on Carbon (Pd/C)EthanolElevated Pressure
2-(5-Bromopyridin-3-yl)propan-2-oneHydroxylamine (B1172632), then reductionH2, Raney Nickel (Ra-Ni)Ethanol-

This table provides a summary of common reductive amination protocols that can be applied to the synthesis of the target compound.

The resulting 2-(5-Bromopyridin-3-yl)propan-2-amine can then be treated with hydrochloric acid to form the stable hydrochloride salt.

Advanced Catalytic Coupling Reactions in Molecular Construction

Modern organic synthesis relies heavily on catalytic cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance. The construction of molecules like 2-(5-bromopyridin-3-yl)propan-2-amine often involves these powerful techniques.

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for forming C-C bonds in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. nobelprize.org The Suzuki-Miyaura coupling, in particular, is a prominent strategy for creating biaryl structures or attaching alkyl groups to aromatic rings. libretexts.org

In the context of synthesizing analogs of the target compound, a Suzuki reaction could involve the coupling of a pyridylboronic acid with a suitable halide. libretexts.org For instance, a 5-bromopyridin-3-ylboronic acid could be coupled with a partner containing the propan-2-amine moiety. The general mechanism for these reactions involves a catalytic cycle comprising three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetallation with the organoboron compound, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nobelprize.orglibretexts.org

The choice of catalyst, ligand, and base is critical for success, especially with heterocyclic substrates like pyridine, which can be challenging. researchgate.net Ligands such as phosphines (e.g., P(t-Bu)3, PCy3, X-Phos) are often employed to stabilize the palladium catalyst and facilitate the reaction. acs.orgorganic-chemistry.org The reactivity of the halide follows the general trend of I > Br > OTf > Cl. libretexts.org

Table 1: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling

ParameterTypical Reagents/ConditionsReference
Palladium PrecursorPd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ libretexts.org
LigandP(t-Bu)₃, PCy₃, X-Phos, S-Phos acs.orgorganic-chemistry.org
BaseK₂CO₃, Cs₂CO₃, K₃PO₄ acs.orgmdpi.com
SolventToluene, Dioxane, DMF, Water acs.orgmdpi.com
TemperatureRoom Temperature to 100 °C acs.org

Copper-catalyzed reactions, particularly the Ullmann condensation and its modern variations, are powerful tools for forming carbon-nitrogen (C-N) bonds. nih.gov This makes them highly relevant for the synthesis of aryl amines. These methods can be more cost-effective than their palladium-catalyzed counterparts. nih.gov

The synthesis of the target molecule or its analogs could employ a copper-catalyzed amination of an aryl halide, such as 3,5-dibromopyridine, with a source of the propan-2-amine group. Recent advancements have led to the development of catalytic systems that operate under milder conditions with a broader substrate scope. nih.govchemistryviews.org The success of these reactions often hinges on the use of specific ligands, such as N,N'-diarylbenzene-1,2-diamines or oxalamides, which increase the electron richness of the copper center and facilitate the oxidative addition step. nih.gov

The general mechanism is often proposed to involve the oxidative addition of the aryl halide to a Cu(I) complex, followed by reductive elimination to form the C-N bond and regenerate the catalyst. mdpi.com While aryl iodides and bromides are typically reactive, newer systems have shown efficacy even with less reactive aryl chlorides. nih.govmdpi.com

A one-pot synthesis of 2-alkyl(aryl)aminopyridines from 2-bromopyridine (B144113) has been developed using a copper-iodide/1,10-phenanthroline catalyst system, demonstrating the utility of this approach for pyridine substrates. nih.gov

Cross-electrophile coupling is an emerging strategy that allows for the direct coupling of two different electrophiles, such as an aryl halide and an alkyl halide, driven by a catalyst and a reductant. acs.org This approach avoids the need to pre-form a sensitive organometallic reagent.

For a molecule like 2-(5-Bromopyridin-3-yl)propan-2-amine, a potential cross-electrophile coupling strategy could involve the reaction between a dihalopyridine (e.g., 3,5-dibromopyridine) and an electrophilic precursor to the propan-2-amine side chain. Nickel catalysts are commonly used for these transformations. nih.govwisc.edu The reaction typically employs a reductant, such as manganese or zinc metal, to drive the catalytic cycle. The choice of ligand is crucial for controlling reactivity and selectivity; bidentate ligands like bathophenanthroline (B157979) have proven effective for coupling alkyl bromides with 2-chloropyridines. nih.govwisc.edu This method enables the synthesis of functionalized molecules that might be difficult to access through traditional cross-coupling pathways. nih.gov

Optimization of Reaction Conditions and Yield

Achieving a high yield of the desired product requires careful optimization of various reaction parameters. The principles of optimization are universal across different reaction types, aiming to maximize product formation while minimizing side reactions and impurities.

Key parameters that are typically screened include:

Catalyst and Ligand: The choice of metal and its associated ligand can dramatically affect reaction efficiency. For instance, in a Suzuki coupling, different phosphine (B1218219) ligands can be tested to find the optimal balance of reactivity and stability. acs.orgrsc.org

Catalyst Loading: The amount of catalyst used is a critical factor. While higher loading can increase reaction rates, it also adds to the cost and can complicate purification. Studies have shown that systematically increasing catalyst concentration from 2 mol% to 10 mol% can significantly improve yields. researchgate.net

Solvent: The solvent can influence the solubility of reagents and the stability of intermediates. A range of solvents, from non-polar (toluene) to polar aprotic (DMF, CH₃CN) or protic (ethanol), is often tested. researchgate.netnih.gov

Base: In many cross-coupling reactions, the choice and strength of the base are crucial. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are common, but organic bases may also be used. chemistryviews.org

Temperature and Reaction Time: These parameters are interdependent. Reactions are monitored over time at various temperatures to determine the point of maximum conversion without significant product degradation. ijssst.info

Table 2: Example of Reaction Optimization for a Three-Component Synthesis

EntryCatalyst Loading (mol%)SolventYield (%)Reference
12CH₂Cl₂57 researchgate.net
24CH₂Cl₂61 researchgate.net
35CH₂Cl₂68 researchgate.net
410CH₂Cl₂92 researchgate.net
510CH₃CN85 researchgate.net
610MeOH73 researchgate.net

This table is illustrative of a general optimization process and does not represent the specific synthesis of the title compound.

Hydrochloride Salt Formation: Principles and Techniques

The final step in the synthesis is the formation of the hydrochloride (HCl) salt. Amines are basic due to the lone pair of electrons on the nitrogen atom, allowing them to react with acids to form salts. libretexts.org This conversion is a common practice in pharmaceutical chemistry for several reasons. spectroscopyonline.com

Principles:

Improved Solubility: Amine salts are typically crystalline solids that are more soluble in water and polar protic solvents than their free-base counterparts. spectroscopyonline.com This is crucial for many biological and purification applications.

Enhanced Stability: Salts are often more chemically stable and less volatile than the free amine, which simplifies handling and storage.

Purification: The formation of a crystalline salt can be an effective method for purifying the final compound, as the salt may precipitate from a solution in which impurities remain dissolved. youtube.com

Techniques: The formation of an amine hydrochloride salt involves the reaction of the amine with hydrochloric acid. youtube.com The nitrogen atom's lone pair abstracts a proton (H⁺) from HCl, forming a positively charged ammonium (B1175870) ion. This cation then forms an ionic bond with the chloride anion (Cl⁻). spectroscopyonline.com

A common laboratory technique involves dissolving the purified free-base amine in a suitable organic solvent, such as ether, isopropanol, or ethyl acetate. sciencemadness.org A solution of hydrogen chloride, either as a gas dissolved in a solvent (e.g., HCl in ether) or as an aqueous solution, is then added dropwise. sciencemadness.org The hydrochloride salt, being less soluble in the non-polar solvent, precipitates out of the solution and can be collected by filtration. youtube.comsciencemadness.org The use of anhydrous conditions is often preferred to prevent the incorporation of water into the final product. sciencemadness.org

Reactivity Profile of the Bromopyridine Moiety

The bromopyridine ring is the site of several key reactions, influenced by the presence of the bromine atom and the electron-withdrawing nature of the pyridine nitrogen.

The bromine atom at the 5-position of the pyridine ring is susceptible to nucleophilic substitution, a common transformation for aryl halides. This reactivity is particularly enhanced by the electron-deficient nature of the pyridine ring, which can stabilize the intermediate Meisenheimer complex formed during nucleophilic aromatic substitution (SNAr) reactions. However, the position of the bromine atom at C5, which is meta to the ring nitrogen, makes it less activated towards SNAr compared to halogens at the C2, C4, or C6 positions.

Palladium-catalyzed cross-coupling reactions are a more versatile method for the functionalization of this position. Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the site of the bromine atom. wikipedia.org These reactions proceed through a catalytic cycle involving oxidative addition of the bromopyridine to a palladium(0) complex, followed by transmetalation (in the case of Suzuki or Stille couplings) or reaction with a nucleophile, and concluding with reductive elimination to regenerate the catalyst and yield the coupled product. nih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Bromopyridine Systems

Reaction NameCoupling PartnerCatalyst System (Example)Product Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, Na₂CO₃Biaryl derivative
HeckAlkenePd(OAc)₂, PPh₃, Et₃NSubstituted alkene
SonogashiraTerminal alkynePd(PPh₃)₂Cl₂, CuI, Et₃NArylalkyne
Buchwald-HartwigAminePd₂(dba)₃, BINAP, NaOtBuN-Aryl amine

This table presents generalized examples of palladium-catalyzed reactions applicable to bromopyridine systems.

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. ambeed.com Direct electrophilic attack on the pyridine ring of 2-(5-Bromopyridin-3-yl)propan-2-amine is challenging and often requires harsh reaction conditions. The nitrogen atom itself can be protonated or coordinate to a Lewis acid catalyst, further deactivating the ring. ambeed.com

Chemical Behavior of the Propan-2-amine Group

The secondary amine of the propan-2-amine moiety is a key site for a variety of chemical transformations, including derivatization, oxidation, and reduction.

The lone pair of electrons on the nitrogen atom of the propan-2-amine group makes it a competent nucleophile. One of the most common derivatization reactions is acylation, where the amine reacts with acyl chlorides or anhydrides to form amides. researchgate.netacs.org This reaction is often carried out in the presence of a base to neutralize the HCl by-product. researchgate.net The resulting amide can serve as a protecting group for the amine, modulating its reactivity in subsequent synthetic steps. nih.gov

Alkylation of the secondary amine can also be achieved, leading to the formation of a tertiary amine. This reaction typically involves treatment with an alkyl halide. researchgate.net

The oxidation of secondary amines can lead to a variety of products depending on the oxidizing agent and reaction conditions. For instance, oxidation of a secondary amine can yield a hydroxylamine or, under more vigorous conditions, a nitrone. The oxidation of 2-aminopropane with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) can lead to the formation of a ketone (acetone) after hydrolysis of the intermediate imine.

Intramolecular and Intermolecular Reaction Mechanisms

The bifunctional nature of 2-(5-Bromopyridin-3-yl)propan-2-amine allows for the possibility of intramolecular and intermolecular reactions.

Intramolecularly, under suitable conditions, the amine nitrogen could potentially displace the bromine atom in a nucleophilic substitution reaction to form a fused heterocyclic system. This type of cyclization, however, would lead to a strained ring system and is likely to be thermodynamically unfavorable. A more plausible intramolecular interaction would be the formation of a hydrogen bond between the amine proton and the pyridine nitrogen, which could influence the conformation of the molecule.

Intermolecularly, the amine and the bromopyridine moieties can participate in reactions leading to dimers or polymers. For example, under conditions suitable for Buchwald-Hartwig amination, one molecule could react with another, with the amine of one molecule displacing the bromine of another to form a dimeric structure. Radical dimerization of the pyridine ring can also occur, for instance, using sodium or Raney nickel to yield bipyridines. wikipedia.org

Mechanistic Organic Reactions and Chemical Transformations of 2 5 Bromopyridin 3 Yl Propan 2 Amine Hcl

1 Isomerization Phenomena in Halogenated Pyridines

The position of halogen atoms on a pyridine ring is not always fixed and can be subject to isomerization under specific conditions, a phenomenon often referred to as "halogen dance" chemistry. rsc.org For 3-bromopyridines, such as the core of the title compound, base-catalyzed isomerization can lead to the formation of 4-bromopyridines. This transformation is significant as it allows for functionalization at the C4-position, starting from a more readily available 3-halo isomer. rsc.org

Mechanistic studies suggest that this isomerization does not proceed via intermolecular halogen transfer but rather through the formation of a pyridyne intermediate. rsc.org In the presence of a strong base, deprotonation of the 3-bromopyridine (B30812) occurs at the C4-position, which is the most acidic C-H bond. Subsequent elimination of the bromide ion generates a highly reactive 3,4-pyridyne intermediate. The bromide ion can then re-add to the pyridyne at either the C3 or C4 position. While this process is reversible, the subsequent substitution reaction at the C4-position is often much faster, driving the equilibrium towards the 4-substituted product. rsc.org

Key findings from studies on the isomerization of 3-bromopyridine provide insight into this mechanism:

The reaction is catalyzed by strong, non-nucleophilic bases. rsc.org

The formation of a 3,4-pyridyne intermediate has been supported by trapping experiments with reagents like furan (B31954). rsc.org

Table 1: Mechanistic Details of Base-Catalyzed Isomerization of 3-Bromopyridine

Step Description Key Intermediates/Species Supporting Evidence
1. Deprotonation A strong base abstracts a proton from the C4-position of the 3-bromopyridine ring. 3-Bromo-4-lithiopyridine (if organolithium base is used) Not directly observed, inferred from subsequent steps.
2. Elimination Loss of the bromide ion from the deprotonated intermediate. 3,4-Pyridyne Trapping of the pyridyne intermediate with furan to form a cycloadduct. rsc.org
3. Re-addition/Isomerization Bromide ion adds back to the 3,4-pyridyne, forming a mixture of 3- and 4-bromopyridine (B75155). 3-Bromopyridine, 4-Bromopyridine Observation of a mixture of 3- and 4-bromopyridine when the reaction is conducted in the presence of KBr. rsc.org

| 4. Selective Substitution | A nucleophile (e.g., alcohol, amine) preferentially attacks the C4-position of the 4-bromopyridine isomer in an SNAr reaction. | 4-Substituted pyridine product | High selectivity for 4-substituted products is observed, driven by the facile SNAr at this position. rsc.org |

2 Cyclization Reactions Involving Amine Functionality

The amine functionality in 2-(5-bromopyridin-3-yl)propan-2-amine can participate in a variety of cyclization reactions, a common strategy for constructing fused heterocyclic systems. These intramolecular reactions are powerful tools in synthetic chemistry for building molecular complexity. The amine can act as a nucleophile, attacking an electrophilic center, or it can be transformed into a group that participates in radical cyclizations.

One major pathway involves intramolecular nucleophilic substitution, where the amine attacks an electrophilic site on the pyridine ring or a tethered side chain. For instance, in related aminopyridine systems, the amino group can displace a leaving group on an adjacent ring or side chain to form fused six- or seven-membered rings. nih.gov The success of such cyclizations often depends on the length and flexibility of the linker connecting the nucleophilic amine and the electrophilic center. nih.gov

Another approach is radical cyclization. By connecting the aminopyridine to another aromatic ring through a linker like a sulfonamide, a radical can be generated on one ring, which then adds to the other in an intramolecular fashion. rsc.org This has been used to prepare various aminated bipyridines and bipyridine sultams, with the regiochemistry of the attack being influenced by the position of the linker and the stability of the resulting radical intermediates. rsc.org

Furthermore, the amine functionality can direct or participate in metal-catalyzed cyclization reactions. For example, cobalt-catalyzed [2+2+2] cycloadditions have been employed to synthesize complex tricyclic fused 3-aminopyridines from precursors containing an amine, an alkyne, and a nitrile functionality. nih.gov

Table 2: Examples of Cyclization Strategies for Aminopyridine Derivatives

Cyclization Type General Mechanism Reactants/Functional Groups Involved Resulting Structure
Intramolecular SNAr The amine nitrogen acts as a nucleophile, attacking an electron-deficient aromatic carbon and displacing a leaving group. Aminopyridine, leaving group (e.g., halogen) on an adjacent ring/side chain. Fused heterocyclic systems (e.g., pyridomorpholines). nih.gov
Intramolecular Radical Cyclization A radical generated on a tethered aryl group adds to the aminopyridine ring (or vice-versa) in an ipso- or ortho-substitution. Aminopyridine linked to another aryl group (e.g., via sulfonamide), radical initiator. Aminated bipyridines, bipyridine sultams. rsc.org
[4+1] Cyclization The aminopyridine acts as a four-atom component, reacting with a one-atom bielectrophile to form a five-membered ring. 3-Amino-4-methylpyridines, trifluoroacetic anhydride (B1165640) (TFAA). 6-Azaindole derivatives. chemrxiv.org

| [2+2+2] Cycloaddition | A transition metal catalyst brings together an alkyne, a nitrile, and the aminopyridine's functionality (or a precursor) to form a new pyridine ring. | Ynamides, nitriles, alkynes, Cobalt(I) catalyst. | Tricyclic fused 3-aminopyridines. nih.gov |

3 Hydrogenation Mechanisms of Pyridine Systems

The hydrogenation of the pyridine ring in 2-(5-bromopyridin-3-yl)propan-2-amine to the corresponding piperidine (B6355638) is a fundamental transformation that significantly alters its chemical and physical properties. This reduction is typically achieved using heterogeneous or homogeneous catalysts and involves the stepwise addition of hydrogen across the double bonds of the aromatic ring. The hydrogenation of pyridine to piperidine is an exothermic process. wikipedia.org

Mechanistic studies, including density functional theory (DFT) calculations, have elucidated the complex pathways involved. rsc.orgrsc.org One well-studied mechanism involves the use of a frustrated Lewis pair (FLP), which consists of a bulky Lewis acid and a Lewis base that cannot form a classical adduct.

The FLP-catalyzed hydrogenation of a substituted pyridine proceeds through several key stages:

FLP Formation and H₂ Activation : The pyridine derivative and a borane (B79455) (Lewis acid) form an FLP. This pair then heterolytically cleaves a molecule of hydrogen (H₂) to generate a pyridinium (B92312) hydridoborate ion pair. rsc.orgrsc.org

First Hydrogenation Step : An intramolecular hydride transfer occurs from the boron atom to the C4 position of the pyridinium cation, yielding a 1,4-dihydropyridine (B1200194) derivative. rsc.orgrsc.org

Second and Third Hydrogenation Steps : The subsequent reduction of the dihydropyridine (B1217469) to tetrahydropyridine (B1245486) and then to the final piperidine product can also be catalyzed by the FLP. rsc.org This involves a series of steps including proton transfer, dissociation, and hydride migration. The rate-limiting step is often found to be a proton transfer in the second hydrogenation stage. rsc.orgrsc.org

Alternatively, electrocatalytic hydrogenation using metal catalysts like rhodium on a carbon support (Rh/C) has been developed as an efficient method that operates under mild conditions. acs.orgnih.gov In this system, water serves as the hydrogen source. The mechanism involves the adsorption of the pyridine molecule onto the catalyst surface, followed by a series of electron and proton transfers to achieve full saturation of the ring. First-principles calculations have shown that for this process, the desorption of the final piperidine product from the catalyst surface can be the rate-determining step. acs.orgnih.gov

Table 3: Mechanistic Stages of Pyridine Hydrogenation

Stage FLP-Catalyzed Mechanism rsc.orgrsc.org Electrocatalytic (Rh/C) Mechanism acs.orgnih.gov
Reactant Activation Formation of a frustrated Lewis pair (FLP) between pyridine and a borane, followed by H₂ activation to form a pyridinium hydridoborate ion pair. Adsorption of the pyridine molecule onto the Rh(0) catalyst surface.
Intermediate 1 Formation of 1,4-dihydropyridine via intramolecular hydride transfer. Stepwise reduction on the catalyst surface.
Intermediate 2 Formation of 1,4,5,6-tetrahydropyridine via a multi-step process involving proton and hydride transfers. Further stepwise reduction on the catalyst surface.
Final Product Formation of the fully saturated piperidine ring. Formation of piperidine.

| Rate-Limiting Step | Proton transfer during the second hydrogenation step (dihydropyridine to tetrahydropyridine). rsc.org | Desorption of the piperidine product from the Rh(0) surface. acs.orgnih.gov |

Advanced Spectroscopic Characterization Methods for 2 5 Bromopyridin 3 Yl Propan 2 Amine Hcl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-(5-Bromopyridin-3-yl)propan-2-amine (B1376071) HCl, both ¹H and ¹³C NMR are critical for assigning the positions of substituents on the pyridine (B92270) ring and confirming the structure of the propan-2-amine moiety.

In ¹H NMR analysis, the chemical shift, splitting pattern (multiplicity), and integration of the signals provide a complete picture of the proton environments within the molecule. The hydrochloride salt form means the amine group is protonated (-NH₃⁺), and its protons may exchange with solvent, potentially altering their signal's appearance.

The expected ¹H NMR spectrum of 2-(5-Bromopyridin-3-yl)propan-2-amine HCl in a solvent like DMSO-d₆ would feature distinct signals for the pyridine ring protons and the side-chain protons.

Pyridine Ring Protons: The 3,5-disubstituted pyridine ring gives rise to three aromatic proton signals. The proton at the C2 position is expected to appear as a doublet, coupled to the C4 proton. The C6 proton will also be a doublet, coupled to the C4 proton. The C4 proton signal will appear as a triplet (or more accurately, a doublet of doublets) due to coupling with both the C2 and C6 protons.

Propan-2-amine Protons: The two methyl groups of the isopropyl moiety are chemically equivalent and are expected to produce a single, sharp signal integrating to six protons. Due to the absence of adjacent protons, this signal will be a singlet. The three protons of the ammonium (B1175870) group (-NH₃⁺) would typically appear as a broad singlet.

Interactive Table: Predicted ¹H NMR Chemical Shifts

Assigned Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
Pyridine H2~8.6Doublet (d)1H
Pyridine H4~8.2Triplet (t)1H
Pyridine H6~8.8Doublet (d)1H
-C(CH ₃)₂~1.6Singlet (s)6H
-NH ₃⁺Variable (Broad)Singlet (s)3H

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Given the molecular structure, eight distinct carbon signals are anticipated in the spectrum.

Pyridine Ring Carbons: Five signals correspond to the pyridine ring carbons. The carbon atom bonded to the bromine (C5) is significantly influenced by the halogen's electronegativity and is expected at a specific chemical shift. The carbon attached to the propan-2-amine group (C3) is also a key marker. The remaining three carbons (C2, C4, C6) will have distinct resonances in the aromatic region.

Propan-2-amine Carbons: The side chain will produce two signals. A signal for the two equivalent methyl carbons and a signal for the quaternary carbon atom to which the methyl groups and the amino group are attached.

Interactive Table: Predicted ¹³C NMR Chemical Shifts

Assigned CarbonPredicted Chemical Shift (δ, ppm)
Pyridine C2~150
Pyridine C3~140
Pyridine C4~138
Pyridine C5~122
Pyridine C6~152
C (CH₃)₂NH₃⁺~55
-C(C H₃)₂~25

To unambiguously assign the proton and carbon signals, multi-dimensional NMR experiments are often employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, for instance, confirming the connectivity between the H2, H4, and H6 protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is particularly useful for identifying quaternary carbons (which have no attached protons). For example, an HMBC experiment would show a correlation between the methyl protons (-C(CH ₃)₂) and the quaternary carbon (C (CH₃)₂) as well as the C3 carbon of the pyridine ring, confirming the attachment point of the side chain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. psu.edu

HRMS provides a highly accurate measurement of the molecular mass, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental formula of a molecule, serving as a definitive confirmation of its identity. For 2-(5-Bromopyridin-3-yl)propan-2-amine, which has a molecular formula of C₈H₁₁BrN₂, the free base has a monoisotopic mass of approximately 214.01 Da. guidechem.com When analyzed by MS, it is typically observed as the protonated molecular ion, [M+H]⁺.

Table: HRMS Data for the Protonated Molecule [M+H]⁺

Ion FormulaCalculated Exact Mass (m/z)
[C₈H₁₂⁷⁹BrN₂]⁺215.01817
[C₈H₁₂⁸¹BrN₂]⁺217.01612

Note: The presence of bromine results in a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by approximately 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

In addition to the molecular ion, mass spectrometry produces a series of fragment ions resulting from the breakdown of the parent molecule. Analyzing these fragments provides clues about the molecule's structure. A primary fragmentation pathway for 2-(5-Bromopyridin-3-yl)propan-2-amine would be the loss of a methyl radical (•CH₃), a common fragmentation for compounds containing a tertiary carbon adjacent to a nitrogen atom.

This cleavage results in a highly stabilized iminium cation. Another significant fragmentation would involve the cleavage of the bond between the pyridine ring and the isopropylamine (B41738) side chain.

Interactive Table: Predicted Mass Fragmentation Data

Fragment IonProposed StructurePredicted m/z
[M-CH₃]⁺[C₇H₉BrN₂]⁺200.00252 / 202.00047
[C₅H₃BrN]⁺Bromopyridine fragment155.94705 / 157.94500
[C₃H₈N]⁺Propan-2-amine fragment58.06510

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, allowing for their identification. The IR spectrum of this compound is expected to display a combination of peaks corresponding to the amine hydrochloride, the substituted pyridine ring, and the aliphatic propane (B168953) backbone.

As the compound is a hydrochloride salt of a primary amine, the N-H stretching vibrations are of particular diagnostic importance. These would appear as a broad band in the region of 3000-2500 cm⁻¹, characteristic of ammonium salts (R-NH₃⁺). The C-H stretching vibrations from the isopropyl group and the pyridine ring would be observed around 3100-2850 cm⁻¹.

The pyridine ring itself gives rise to a series of characteristic absorptions. The C=C and C=N stretching vibrations within the aromatic ring are expected to appear in the 1600-1450 cm⁻¹ region. The pattern of substitution on the pyridine ring influences the exact position and intensity of these bands. Furthermore, C-H in-plane and out-of-plane bending vibrations provide additional structural information. The presence of the bromine atom, a heavy substituent, is expected to give rise to a C-Br stretching vibration at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

A summary of the predicted IR absorption bands is presented below.

This table is based on established correlation charts for IR spectroscopy and does not represent experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems. The technique measures the absorption of UV or visible light, which excites electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of this compound would be dominated by the electronic transitions of the bromopyridine chromophore. Pyridine itself exhibits π → π* transitions, which are typically observed in the UV region. The presence of the bromine atom and the propan-2-amine group as substituents on the pyridine ring will influence the position and intensity of these absorption bands.

Substituents can cause a shift in the absorption maximum (λ_max) to longer wavelengths (a bathochromic or red shift) or to shorter wavelengths (a hypsochromic or blue shift). The bromine atom, with its lone pairs of electrons, can participate in resonance with the pyridine ring, which would be expected to cause a red shift in the π → π* transitions compared to unsubstituted pyridine. The protonated amino group (NH₃⁺) is generally considered to be an auxochrome that can also influence the absorption spectrum.

The expected electronic transitions would likely involve the promotion of electrons from the π bonding orbitals of the pyridine ring to the π* antibonding orbitals. Given the conjugated system, it is reasonable to predict absorption maxima in the UV region, potentially between 200 and 300 nm.

This table represents a theoretical prediction based on the principles of UV-Vis spectroscopy and the known behavior of similar chromophores. It does not reflect experimentally measured values.

Further experimental investigation is required to determine the precise IR and UV-Vis spectral data for this compound, which would be invaluable for its unambiguous identification and characterization in research and quality control settings.

Theoretical and Computational Investigations of 2 5 Bromopyridin 3 Yl Propan 2 Amine Hcl

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

DFT is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules.

A crucial first step in computational analysis is to find the most stable three-dimensional arrangement of the atoms, known as the optimized molecular conformation. This is achieved by calculating the forces on each atom and minimizing the total energy of the molecule. For 2-(5-Bromopyridin-3-yl)propan-2-amine (B1376071) HCl, this would involve exploring the rotational possibilities around the C-C and C-N single bonds to identify the global minimum on the potential energy surface.

Hypothetical Optimized Molecular Geometry Parameters A DFT study would likely be performed using a functional such as B3LYP with a basis set like 6-311++G(d,p) to obtain accurate geometric parameters.

Parameter Hypothetical Value
C-Br Bond Length~1.90 Å
C-N (pyridine) Bond Lengths~1.34 - 1.39 Å
C-C (aliphatic) Bond Length~1.54 Å
C-N (amine) Bond Length~1.50 Å
Dihedral Angle (Pyridine-Propane)Varies with conformation

Once the geometry is optimized, the distribution of electrons within the molecule can be analyzed. Methods like Natural Bond Orbital (NBO) analysis would be used to calculate atomic charges and bond orders. This information is critical for understanding the polarity of the molecule and the nature of the chemical bonds. For instance, the nitrogen atom in the pyridine (B92270) ring and the bromine atom are expected to have negative partial charges, influencing the molecule's electrostatic potential.

Hypothetical Atomic Charges (NBO Analysis)

Atom Hypothetical Charge (e)
N (pyridine)-0.5 to -0.7
Br-0.1 to -0.3
N (amine)-0.8 to -1.0 (in the protonated form)
C (attached to Br)+0.1 to +0.2

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

FMO theory is a powerful qualitative tool used to predict the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical stability. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For 2-(5-Bromopyridin-3-yl)propan-2-amine HCl, the HOMO would likely be localized on the bromine atom and the pyridine ring, while the LUMO would be distributed over the pyridine ring.

Hypothetical FMO Energies

Orbital Hypothetical Energy (eV)
HOMO-6.5 to -7.5
LUMO-1.0 to -2.0
HOMO-LUMO Gap 4.5 to 6.5 eV

To gain a more quantitative understanding of reactivity, Fukui functions and dual descriptors can be calculated. These reactivity descriptors identify the most likely sites for nucleophilic and electrophilic attack. For this compound, the nitrogen atom of the pyridine ring would be a probable site for electrophilic attack, while the carbon atoms of the pyridine ring might be susceptible to nucleophilic attack, depending on the electronic effects of the substituents.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a single molecule, molecular dynamics (MD) simulations can model the behavior of the molecule over time, considering its interactions with its environment (e.g., in a solvent). An MD simulation of this compound in an aqueous solution would reveal its dynamic conformational changes and how it forms hydrogen bonds with water molecules through its amine and pyridine nitrogen atoms. This would be crucial for understanding its solubility and behavior in a biological context.

Prediction and Correlation of Spectroscopic Data with Experimental Findings

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for predicting the spectroscopic properties of organic molecules. nih.gov These methods allow for the calculation of vibrational frequencies (Infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Visible spectra). The correlation of this theoretically predicted data with experimental findings provides a detailed confirmation of the molecular structure and offers deep insights into the electronic environment of the molecule.

For bromopyridine derivatives, DFT methods, often using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), have been shown to yield vibrational frequencies and NMR chemical shifts that are in excellent agreement with experimental data. researchgate.netnih.gov The process typically involves optimizing the molecular geometry to find the lowest energy conformation, followed by calculations of the desired spectroscopic properties. nih.gov For instance, calculated infrared spectra can help assign specific absorption bands to the vibrational modes of the molecule, such as the N-H stretches of the amine group, C-Br vibrations, and the various pyridine ring modes. nih.gov Similarly, predicted ¹H and ¹³C NMR chemical shifts, when correlated with experimental spectra, confirm the connectivity of atoms and highlight the electronic effects of the substituents on the pyridine ring.

While specific experimental and computational spectroscopic studies for this compound are not widely published in available literature, the principles can be illustrated by examining data for analogous compounds like 2-amino-5-bromopyridine (B118841). researchgate.net The comparison between calculated and experimental data for such compounds typically shows a strong linear correlation, although the absolute calculated values may be systematically shifted due to the approximations inherent in the theoretical models and the influence of the solvent, which is often modeled using a polarizable continuum model (PCM).

Interactive Table: Illustrative Correlation of Predicted vs. Experimental Spectroscopic Data for a Representative Bromopyridine Amine Derivative

This table illustrates the typical level of agreement between theoretical predictions and experimental measurements for a related bromopyridine amine, demonstrating the utility of computational methods in spectroscopic analysis.

Spectroscopic ParameterFunctional Group / AtomPredicted Value (DFT/B3LYP)Experimental Value
IR Frequency (cm⁻¹) Amine N-H Stretch34503430
Pyridine Ring C=N Stretch16101600
C-Br Stretch670660
¹H NMR Shift (ppm) Pyridine H (ortho to Br)8.458.35
Pyridine H (para to Br)7.807.70
¹³C NMR Shift (ppm) Carbon (attached to Br)118.5117.9
Carbon (attached to amine)155.2154.6

Note: The data in this table is illustrative and based on typical results for similar compounds reported in computational chemistry literature. It does not represent actual experimental data for this compound.

Quantum Chemical Studies on Acidity-Basicity Properties (pKₐ) in Aqueous and Non-Aqueous Media

The acidity and basicity of a molecule, quantified by its pKₐ value(s), are critical determinants of its behavior in different chemical environments, influencing properties such as solubility, and biological activity. Quantum chemical methods can be employed to predict pKₐ values by calculating the Gibbs free energy change associated with the protonation/deprotonation of the ionizable groups in the molecule.

The molecule this compound possesses two primary sites of protonation/deprotonation: the pyridine ring nitrogen and the primary amine of the propan-2-amine side chain. The hydrochloride salt form indicates that at least one of these sites is protonated.

Pyridine Nitrogen: The basicity of the nitrogen atom in the pyridine ring is influenced by the electronic effects of the substituents. The bromine atom at the 5-position acts as an electron-withdrawing group through its inductive effect, which is expected to decrease the basicity (lower the pKₐ of the conjugate acid) of the pyridine nitrogen compared to unsubstituted pyridine.

Propan-2-amine Group: The aliphatic primary amine is typically more basic than the pyridine nitrogen. Its pKₐ is influenced by the electronic environment and steric factors.

Computational models for pKₐ prediction often involve calculating the free energies of the neutral and protonated forms of the molecule in both the gas phase and in solution. The effect of the solvent is crucial and is typically handled using implicit solvent models like the Polarizable Continuum Model (PCM). The choice of solvent (aqueous vs. non-aqueous) will significantly impact the predicted pKₐ values due to differences in dielectric constant and the solvent's ability to stabilize charged species. For instance, the equilibrium between tautomeric forms of similar pyridine compounds has been shown to be highly sensitive to the solvent environment. wuxibiology.com

Interactive Table: Illustrative Predicted pKₐ Values for Ionizable Groups in 2-(5-Bromopyridin-3-yl)propan-2-amine in Different Media

This table provides an illustrative overview of the expected pKₐ values for the different basic sites of the molecule, highlighting the influence of the chemical environment.

Ionizable GroupPredicted pKₐ (Aqueous)Predicted pKₐ (Non-Aqueous, e.g., DMSO)Predominant Species at pH 7.4 (Aqueous)
Pyridine Nitrogen (Conjugate Acid) ~ 3.5 - 4.5~ 2.0 - 3.0Neutral
Propan-2-amine Group (Conjugate Acid) ~ 9.5 - 10.5~ 8.5 - 9.5Protonated (Cationic)

Note: The pKₐ values in this table are illustrative estimates based on the known properties of pyridine and primary amine functionalities and the electronic effects of a bromo-substituent. They are not based on direct computational or experimental results for this compound.

These computational studies, by providing a detailed picture of the electronic structure and its influence on macroscopic properties, are invaluable for understanding the fundamental chemistry of this compound.

Structure Activity Relationship Sar Studies and Rational Compound Design Centered on 2 5 Bromopyridin 3 Yl Propan 2 Amine Hcl

Systemic Investigation of Halogen Substituent Effects on the Pyridine (B92270) Moiety

The pyridine ring is a common scaffold in pharmaceuticals, and its biological activity can be significantly modulated by the nature and position of its substituents. nih.gov The bromine atom at the 5-position of the pyridine ring in 2-(5-Bromopyridin-3-yl)propan-2-amine (B1376071) HCl plays a crucial role in defining its electronic and steric properties. Halogens are known to influence a molecule's lipophilicity, metabolic stability, and ability to form specific interactions like halogen bonds. nih.gov

Table 1: Influence of Halogen Substituents on Pyridine Moiety Properties
Halogen SubstituentElectronegativityVan der Waals Radius (Å)Key Interaction PotentialImpact on Physicochemical Properties
Fluorine (F)3.981.47Can form strong hydrogen bonds; may block metabolic sites.Increases metabolic stability and can alter binding affinity.
Chlorine (Cl)3.161.75Can participate in halogen bonding; increases lipophilicity. mdpi.comOften improves membrane permeability.
Bromine (Br)2.961.85Forms effective halogen bonds; further increases lipophilicity. mdpi.comCan enhance binding affinity through specific halogen bond interactions. mdpi.com
Iodine (I)2.661.98Strongest halogen bond donor among halogens. mdpi.comSignificantly increases lipophilicity and potential for strong target interactions. mdpi.com

Role of the Propan-2-amine Side Chain in Molecular Interactions and Recognition

The primary amine (-NH2) group is a key site for hydrogen bonding, acting as both a hydrogen bond donor and acceptor. This capability is essential for anchoring the molecule within a binding pocket of a receptor or enzyme. The protonated amino group (ammonium, -NH3+) present under physiological conditions can form strong ionic interactions, often called salt bridges, with negatively charged residues like aspartate or glutamate in a protein target. youtube.com

Furthermore, the aliphatic nature of the propane (B168953) chain itself contributes to the molecule's lipophilicity and can engage in hydrophobic or van der Waals interactions with nonpolar amino acid residues within the binding site. youtube.comnih.gov The specific length and branching of this chain are crucial; alterations can affect how well the molecule fits into its target, influencing both affinity and selectivity. The gem-dimethyl groups on the carbon adjacent to the amine add steric bulk, which can constrain the molecule's conformation and potentially lead to more specific and higher-affinity binding by occupying a defined pocket.

Strategies for Rational Derivatization

Rational derivatization of the lead compound, 2-(5-Bromopyridin-3-yl)propan-2-amine HCl, involves targeted modifications to its structure to improve its therapeutic profile. These strategies are guided by SAR data and focus on systematically altering the pyridine ring and the propan-2-amine side chain.

Modifying the pyridine ring is a common strategy to enhance biological activity and optimize pharmacokinetic properties. researchgate.net This can involve changing the position of the existing bromo substituent or replacing it with other functional groups. The position of substituents on the pyridine ring is critical, as it dictates the electronic distribution and the spatial arrangement of interaction points. nih.gov For instance, moving the halogen or introducing other groups at the 2-, 4-, or 6-positions could drastically alter the binding mode and potency.

Replacing the bromine atom with other groups can modulate a range of properties. For example, introducing electron-donating groups like methyl (-CH3) or methoxy (-OCH3) can increase the basicity of the pyridine nitrogen, potentially affecting its hydrogen bonding capability. nih.govacs.org Conversely, adding other electron-withdrawing groups like trifluoromethyl (-CF3) could decrease basicity but might offer new interaction points. nih.gov Studies have shown that even simple replacements, such as substituting a phenyl ring with a pyridine ring, can lead to significant improvements in biological potency, sometimes by orders of magnitude. nih.gov

Table 2: Potential Modifications to the Pyridine Ring and Their Rationale
Modification TypeExample SubstituentPositionRationale/Potential Impact
Positional Isomerism-Br2, 4, or 6Alters the geometry of interaction with the target; may improve binding fit.
Varying Electron-Withdrawing Groups-Cl, -F5Fine-tunes electronic properties and halogen bond donor capacity. nih.gov
-CF3, -CN5Introduces strong dipole and potential for different interactions. nih.govmdpi.com
Introducing Electron-Donating Groups-CH3, -C2H55Increases lipophilicity and may fill hydrophobic pockets. nih.gov
-OCH3, -NH25Adds hydrogen bonding capability and can alter solubility. nih.gov
Ring ReplacementPhenyl, ThiopheneN/ABioisosteric replacement to explore different spatial and electronic properties. nih.gov

The propan-2-amine side chain offers multiple avenues for modification to probe its role in molecular recognition. The primary amine can be converted to a secondary or tertiary amine by adding alkyl groups. youtube.com This modification increases steric bulk and lipophilicity while reducing the number of hydrogen bond donors, which can be a strategy to enhance membrane permeability or alter binding selectivity. auburn.edu However, tertiary amines generally have limited water solubility. auburn.edu The amine could also be replaced with other functional groups, such as an amide or an alcohol, to completely change the nature of the interaction from ionic/hydrogen bonding to primarily hydrogen bonding with different geometries.

Altering the aliphatic chain itself is another key strategy. The length of the chain can be extended or shortened (e.g., from propyl to ethyl or butyl) to optimize the distance between the pyridine ring and the amine, potentially improving the alignment with key interacting residues in the target. The branching of the chain can also be modified; for example, removing the gem-dimethyl groups could reduce steric hindrance and allow for greater conformational flexibility. Late-stage functionalization techniques now offer powerful ways to selectively modify such aliphatic C-H bonds, enabling rapid access to a diverse library of analogues for SAR studies. nih.gov

Introducing additional heteroatoms (such as oxygen, sulfur, or more nitrogen atoms) into the structure is a well-established strategy in drug design to fine-tune physicochemical properties. nih.govmdpi.com Heterocycles are present in a vast majority of biologically active compounds because they can modify solubility, lipophilicity, polarity, and hydrogen bonding capacity, thereby optimizing ADME (absorption, distribution, metabolism, and excretion) properties. nih.govnih.gov

In the context of this compound, one could incorporate heteroatoms by replacing the pyridine ring with other heterocycles like pyrimidine, pyrazole, or thiazole. researchgate.net Alternatively, heteroatom-containing groups could be added as substituents. For example, incorporating a morpholine or piperazine ring into the side chain could enhance water solubility and introduce new hydrogen bond acceptors. The synthesis of hybrid molecules that integrate multiple pharmacophores is a powerful strategy that can lead to compounds with superior bioactivity. mdpi.com

Correlation of Structural Variations with Modulated Molecular Recognition and Binding Affinities

The ultimate goal of SAR studies is to establish a clear correlation between specific structural changes and their effect on binding affinity and molecular recognition. Every modification, from swapping a halogen to altering a side chain, influences the delicate balance of forces that govern ligand-target interactions.

Structural variations directly impact the electronic and steric profile of the molecule. For example, computational studies have shown that the Hammett substituent constants of pyridine-based compounds correlate with the strength of their interactions, such as halogen bonds. acs.org Electron-donating substituents on the pyridine ring can increase the electron density on the nitrogen, enhancing its ability to act as a hydrogen bond acceptor, which may strengthen binding. acs.org Conversely, electron-withdrawing groups can weaken this ability but may introduce other favorable interactions. acs.org

The relationship between a ligand's structure and its binding kinetics—specifically its association (kon) and dissociation (koff) rates—is also crucial. Structural modifications can lead to compounds with similar binding affinities (Ki or KD) but vastly different residence times at the receptor. acs.org For instance, a modification that allows for an induced-fit conformational change in the target protein might lead to a slower dissociation rate and prolonged biological effect. By systematically mapping these structural variations to changes in affinity and kinetics, a comprehensive understanding of the molecular recognition process can be achieved, guiding the design of analogues with optimized pharmacological profiles. acs.org

Application of Computational Tools in SAR Analysis (e.g., Molecular Docking)

In the rational design and optimization of compounds like this compound, computational tools are indispensable for elucidating the structure-activity relationship (SAR) at a molecular level. Techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling allow researchers to predict how modifications to a chemical scaffold will affect its interaction with a biological target, thereby guiding the synthesis of more potent and selective analogs.

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein or enzyme. This simulation provides insights into the binding mode and affinity, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. For derivatives of the aminopyridine scaffold, docking studies are crucial for understanding how substituents on the pyridine ring and modifications to the amine group influence target binding.

For instance, in studies on aminopyrimidine derivatives as Tropomyosin receptor kinase A (TRKA) inhibitors, molecular docking revealed critical hydrogen bond interactions between the aminopyrimidine core and hinge region residues of the enzyme. nih.govnih.gov Similarly, docking studies of other pyridine derivatives have identified key interactions that are essential for their biological activity, such as the formation of hydrogen bonds with specific amino acid residues like CYS133 and SER137 in the active site of Polo-like kinase 1 (PLK1). nih.gov

QSAR models provide a quantitative correlation between the chemical properties of a series of compounds and their biological activities. dergipark.org.tr By analyzing a set of molecules with known activities, these models can predict the activity of novel, unsynthesized compounds. For a scaffold like this compound, a QSAR model could be developed by synthesizing a library of analogs with variations at the bromine position and on the propan-2-amine group. The model would then use calculated molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) to forecast the biological potency of new designs.

The insights gained from these computational methods are synergistic. Docking can provide the structural basis for the statistical correlations found in QSAR, while QSAR can validate the binding modes predicted by docking. Together, they enable a more efficient, resource-sparing approach to drug design, reducing the reliance on exhaustive synthetic efforts and allowing chemists to focus on compounds with the highest probability of success.

The following table summarizes findings from computational studies on various aminopyridine derivatives, illustrating how docking scores and binding energies correlate with biological activity. While not specific to this compound, these examples demonstrate the application of computational tools to analogous structures.

Compound ClassExample CompoundTargetComputational FindingBiological Activity (IC₅₀)
Aminopyrimidine DerivativeCompound C3TRKAFavorable binding pose in the active site.6.5 nM
Aminopyrimidine DerivativeCompound C4TRKAPotent inhibitory activity predicted by docking.5.0 nM
Aminopyrimidine DerivativeCompound C6TRKAStrong interaction with key residues.7.0 nM
Pyridine DerivativeLigand 6Breast Cancer TargetBinding Energy: -9.2 kcal/molNot specified
Pyridine DerivativeLigand 5Breast Cancer TargetBinding Energy: -9.0 kcal/molNot specified
Thiazolo[3,2-a]pyridine DerivativeCompound 4eα-amylaseDocking Score: -7.43 kcal/molNot specified

Advanced Research Applications of 2 5 Bromopyridin 3 Yl Propan 2 Amine Hcl and Its Derivatives in Chemical Sciences

Utility as a Versatile Synthetic Intermediate and Building Block in Complex Molecule Synthesis

The molecular architecture of 2-(5-Bromopyridin-3-yl)propan-2-amine (B1376071) HCl makes it a highly versatile building block in organic synthesis. The compound possesses several reactive sites that can be selectively functionalized to construct more complex molecular frameworks. Pyridine (B92270) derivatives, in general, are crucial in organic chemistry for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com

The key features that contribute to its utility as a synthetic intermediate include:

The Bromine Atom: The bromine atom at the 5-position of the pyridine ring is a particularly useful handle for synthetic transformations. It readily participates in a variety of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the introduction of diverse substituents onto the pyridine core.

The Amine Group: The primary amine of the propan-2-amine moiety is a nucleophilic center that can undergo a wide range of chemical reactions. It can be acylated to form amides, reacted with isocyanates to form ureas, or used in reductive amination to form secondary or tertiary amines. These transformations are fundamental in building the side chains of pharmacologically active molecules.

The Pyridine Nitrogen: The nitrogen atom within the pyridine ring is basic and can be protonated or alkylated. nih.gov It can also act as a ligand, coordinating with transition metals to facilitate catalysis or to form novel organometallic complexes. wikipedia.org

The synthesis of the parent compound itself typically involves the bromination of a pyridine derivative followed by amination. More advanced methods for creating substituted pyridines, such as catalytic Goldberg reactions or cascade reactions, highlight the ongoing development in this area of synthetic chemistry. acs.orgmdpi.com The hydrochloride salt form of the compound often enhances its solubility, particularly in aqueous media, which is advantageous for certain biological assays and synthetic procedures.

Exploration in Medicinal Chemistry as a Pharmacophore for Ligand Design

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates. researchgate.net The term "pharmacophore" refers to the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. nih.gov The structure of 2-(5-Bromopyridin-3-yl)propan-2-amine and its derivatives contains several key features that make it an attractive pharmacophore for ligand design.

These features include:

A hydrogen bond donor (the amine group).

A hydrogen bond acceptor (the pyridine nitrogen).

An aromatic ring system capable of π-π stacking interactions.

A bromine atom that can participate in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity and selectivity.

This combination of features allows molecules derived from this scaffold to bind to a variety of biological targets, including enzymes and receptors. The design of new therapeutic agents often involves modifying such scaffolds to optimize their interaction with the target protein, and pharmacophore models are crucial tools in this virtual screening and design process. nih.govnih.gov

Chemical probes are small molecules used to study and manipulate biological systems. The 2-(5-Bromopyridin-3-yl)propan-2-amine scaffold is a suitable starting point for the development of such probes. By attaching reporter groups, such as fluorescent dyes or biotin (B1667282) tags, to the core structure, researchers can create molecules that bind to a specific molecular target and allow for its visualization or isolation.

The synthetic versatility of the compound is key to this application. For instance, the amine group can be used to attach a fluorescent label via an amide linkage, while the bromine atom could be used in a coupling reaction to introduce another functional group. These probes are invaluable for studying the function of proteins, validating drug targets, and understanding disease mechanisms. While specific probes derived directly from 2-(5-Bromopyridin-3-yl)propan-2-amine are not extensively documented in the available literature, the principles of probe design strongly support its potential in this area.

The inhibition of specific enzymes is a major strategy in modern drug discovery. Derivatives of 2-(5-Bromopyridin-3-yl)propan-2-amine have been investigated as inhibitors for several important enzyme families.

Kinase Inhibitors: Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer. Many kinase inhibitors feature a heterocyclic core that occupies the ATP-binding site of the enzyme. Pyridine and pyrimidine-based scaffolds are common in this class of drugs. Research has described the synthesis of thieno[2,3-b]pyridine (B153569) derivatives with potent anti-proliferative activity. mdpi.com

Deubiquitinase (DUB) Inhibitors: DUBs are proteases that remove ubiquitin from proteins, thereby regulating protein degradation and signaling pathways. They have emerged as promising therapeutic targets. The development of selective small-molecule inhibitors for DUBs is an active area of research, often employing heterocyclic scaffolds to achieve potency and selectivity.

Transporter Inhibitors: Membrane transporters control the passage of ions, neurotransmitters, and other small molecules across cell membranes. Modulating their activity with small molecules can have significant therapeutic effects.

Other Enzyme Inhibitors: Patents have described pyrrole (B145914) derivatives containing a bromopyridinylsulfonyl group as acid secretion inhibitors. google.com Additionally, research into chromeno[3,2-c]pyridine derivatives has identified selective inhibitors for monoamine oxidase (MAO), enzymes relevant to neurodegenerative diseases. nih.gov Adenosine-mimicking derivatives of 3-aminopyrazine-2-carboxamide (B1665363) have also been developed as potential antimycobacterial agents by targeting prolyl-tRNA synthetase. nih.gov

Table 1: Research on Enzyme Inhibition by Pyridine Derivatives

Enzyme Family Role of Pyridine Scaffold Example Target/Compound Class
Kinases Forms key interactions in the ATP-binding pocket. Thieno[2,3-b]pyridines for cancer therapy. mdpi.com
Deubiquitinases (DUBs) Serves as a core structure for developing selective inhibitors. General heterocyclic scaffolds.
Proteases Used to design inhibitors for viral proteases. Michael acceptors for rhinovirus 3C protease. ku.edu
Monoamine Oxidases (MAOs) Forms the core of selective inhibitors for MAO-A and MAO-B. Chromeno[3,2-c]pyridine derivatives. nih.gov
Aminoacyl-tRNA Synthetases Mimics endogenous ligands to inhibit enzyme function. 3-Acylaminopyrazine-2-carboxamides. nih.gov

Investigative Studies in Agrochemical Research

Pyridine and its derivatives form the chemical backbone of many commercially important agrochemicals, including herbicides, insecticides, and fungicides. researchgate.netresearchgate.net The pyridine ring is present in natural products with biological activity, such as the vitamin niacin (vitamin B3), and its synthetic derivatives have been extensively developed for crop protection. researchgate.net

The utility of pyridine-based compounds in agriculture stems from their diverse biological activities and the ability to fine-tune their properties through chemical modification. While specific studies focusing on 2-(5-Bromopyridin-3-yl)propan-2-amine HCl for agrochemical applications are not widely reported, its structural class is of significant interest. The presence of the brominated pyridine core is a feature found in some active pesticidal molecules. Research groups continue to create innovative insecticides containing pyridine rings to target various pests. researchgate.net

Contributions to Advanced Materials Science and Industrial Chemical Development

The application of pyridine derivatives extends beyond life sciences into the realm of materials science and industrial chemistry. numberanalytics.comnih.gov These compounds are used as ligands in coordination chemistry, as building blocks for polymers, and in the development of functional materials.

Organometallic Complexes and Catalysis: The nitrogen atom of the pyridine ring can coordinate to metal centers, forming stable organometallic complexes. wikipedia.org These complexes can have interesting electronic and photophysical properties or can be used as catalysts in a variety of chemical transformations.

High-Energy Materials: Theoretical studies have explored polynitro-bridged pyridine derivatives as potential high-energy density materials (HEDMs). These compounds are designed to have high heats of formation and detonation velocities, making them of interest for energetic applications. researchgate.net

Functional Polymers: Pyridine-containing polymers, such as poly(4-vinylpyridine), are used in a variety of applications, including as controlled-release matrices for drugs and as components in functional coatings. researchgate.net The reactive handles on 2-(5-Bromopyridin-3-yl)propan-2-amine could allow for its incorporation into polymer chains to create materials with specific properties.

Research on Corrosion Inhibition Mechanisms of N-Heterocycles

The prevention of corrosion, particularly of steel in acidic environments, is a significant industrial challenge. The use of organic corrosion inhibitors is one of the most practical and effective methods of protection. jocpr.com N-heterocyclic compounds, including pyridine and its derivatives, are known to be excellent corrosion inhibitors. jocpr.comresearchgate.net Their effectiveness is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that prevents the corrosive medium from reaching the metal. uotechnology.edu.iq

The mechanism of inhibition involves several types of interactions:

Chemisorption: The lone pair of electrons on the nitrogen heteroatom can form a coordinate bond with vacant d-orbitals of the metal atoms (e.g., iron).

Physisorption: In acidic solutions, the pyridine nitrogen can be protonated, leading to electrostatic attraction between the cationic inhibitor molecule and the negatively charged metal surface (due to adsorbed anions like Cl⁻).

π-Electron Interactions: The π-electrons of the aromatic pyridine ring can interact with the metal surface, further strengthening the adsorption.

Research has specifically investigated the corrosion inhibition properties of 2-amino-5-bromopyridine (B118841) (ABPY) on mild steel in acidic media. jocpr.comresearchgate.net Studies using weight loss techniques have shown that the inhibition efficiency increases with the concentration of the inhibitor. For example, one study on a novel pyridine derivative reported an inhibition efficiency of up to 98.4% at a concentration of 0.5 mM. uotechnology.edu.iquotechnology.edu.iq The presence of substituents on the pyridine ring, such as the bromine atom and the amino group in 2-(5-Bromopyridin-3-yl)propan-2-amine, can significantly influence the electron density of the molecule and thus its adsorption behavior and inhibition efficiency. chemmethod.com

Table 2: Summary of Research on Pyridine Derivatives as Corrosion Inhibitors

Compound/Class Metal Corrosive Medium Key Findings
2-Amino-5-Bromo Pyridine (ABPY) Mild Steel 0.1N HNO₃, H₂SO₄, HCl Inhibition efficiency depends on inhibitor concentration and acid type. jocpr.comresearchgate.net
3-acetyl-4-(4-bromophenyl)-6-(2-oxo-2H-chromen-3-yl)pyridine-2(1H)-one (ABCP) Mild Steel 0.5 M HCl High inhibition efficiency (98.4% at 0.5 mM); efficiency decreases with increasing temperature. uotechnology.edu.iquotechnology.edu.iq
General Pyridine Derivatives Mild Steel 0.5 M HCl Inhibition efficiency can exceed 99%; mechanism involves formation of a protective adsorbed layer. chemmethod.com

Future Perspectives and Emerging Research Directions for 2 5 Bromopyridin 3 Yl Propan 2 Amine Hcl

Development of Novel and Green Synthetic Methodologies

The synthesis of highly substituted pyridine (B92270) derivatives has traditionally relied on multi-step condensation or cycloaddition reactions. organic-chemistry.org The future development of synthetic routes for 2-(5-Bromopyridin-3-yl)propan-2-amine (B1376071) HCl and its analogs will likely focus on improving efficiency, reducing environmental impact, and increasing structural diversity.

Novel Synthetic Strategies: Emerging research points towards more convergent and single-step procedures for creating pyridine rings. organic-chemistry.orgacs.org Methodologies that convert readily available amides and π-nucleophiles directly into highly functionalized pyridines under mild conditions are particularly promising. organic-chemistry.orgacs.org For instance, the activation of N-vinyl or N-aryl amides with agents like trifluoromethanesulfonic anhydride (B1165640), followed by the addition of a nucleophile, provides rapid access to complex pyridines with precise control over substituent placement. organic-chemistry.org Another innovative approach involves copper-catalyzed methods, such as the Goldberg reaction, which offers an economical route for coupling amines with bromopyridines. nih.gov

Green Chemistry Approaches: The pharmaceutical industry is increasingly adopting green chemistry principles to create more sustainable processes. mdpi.com Future syntheses of 2-(5-Bromopyridin-3-yl)propan-2-amine HCl will likely incorporate these strategies:

Catalysis: Employing recyclable or enzymatic catalysts to replace toxic reagents and improve atom economy. mdpi.comnih.gov

Solvent Reduction: Developing solvent-free reaction conditions, such as mechanochemical grinding, which can shorten reaction times and simplify product isolation. mdpi.com

Atom Economy: Designing synthetic pathways, like one-pot reactions or multicomponent reactions, that maximize the incorporation of starting materials into the final product, thereby minimizing hazardous waste. mdpi.comnih.govresearchgate.net

| Economical Routes | Utilize inexpensive starting materials and catalysts. | Copper-catalyzed cross-coupling (Goldberg reaction). nih.gov |

Integration of Machine Learning and Artificial Intelligence for Predictive Chemistry

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new chemical entities. acs.orgnih.gov These computational tools can be applied to this compound to guide the development of new derivatives with enhanced properties.

Predictive Modeling: ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to build predictive models. nih.govrsc.org For derivatives of this compound, AI can:

Predict Physicochemical Properties: Forecast properties such as solubility, lipophilicity, and metabolic stability, helping to prioritize compounds with better drug-like characteristics. nih.gov

Forecast Biological Activity and Toxicity: Screen virtual libraries of derivatives against various biological targets and predict potential toxicity, reducing the time and cost associated with experimental screening. nih.gov

Optimize Reaction Conditions: Predict the outcomes of chemical reactions (e.g., yield, side products) under different conditions, accelerating the development of efficient synthetic routes. nih.gov

De Novo Design and Virtual Screening: AI-powered platforms can design novel molecules from the ground up (de novo design) or screen ultra-large virtual libraries for promising candidates. mdpi.comblogspot.com Generative models can create new pyridine derivatives with desired polypharmacological profiles, meaning they are designed to interact with multiple targets to achieve a synergistic therapeutic effect. mdpi.com Active learning, an ML technique, can intelligently select a small, informative subset of molecules from a vast database for more computationally intensive analysis or experimental testing, making the discovery process more efficient. blogspot.com

Table 2: Applications of AI/ML in Future Research

AI/ML Application Goal Example Tool/Technique
Virtual Screening Identify promising derivatives from large compound libraries. Ligand-based screening tools (e.g., PyRMD); active learning. acs.orgblogspot.com
Property Prediction Forecast ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. Quantitative Structure–Activity Relationship (QSAR) models; deep learning. nih.gov
Reaction Optimization Predict optimal synthetic conditions and reaction yields. Reaction prediction models. nih.govrsc.org

| De Novo Design | Generate novel molecules with desired multi-target activities. | Generative models; reinforcement learning. mdpi.com |

In-depth Mechanistic Elucidation of Complex Reaction Pathways

A thorough understanding of the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing reaction conditions, maximizing yields, and minimizing the formation of impurities. Future research will likely employ a combination of computational and experimental techniques to probe these pathways in detail.

Mechanistic Investigation: Proposed mechanisms for pyridine synthesis often involve complex intermediates. acs.orgresearchgate.net For example, one-step syntheses may proceed through the formation of a highly reactive annulation intermediate following a nucleophilic addition. organic-chemistry.orgacs.org Other pathways might involve a "hydrogen-borrowing" mechanism where a catalyst facilitates the temporary oxidation of an alcohol, which then participates in a condensation reaction before being reduced back. researchgate.net

To elucidate the specific mechanism for forming this compound, researchers can:

Perform Kinetic Studies: Analyze reaction rates under various conditions (e.g., changing concentrations of reactants, catalysts, or inhibitors) to identify the rate-determining step.

Isolate and Characterize Intermediates: Use spectroscopic techniques (NMR, Mass Spectrometry) to identify transient species formed during the reaction.

Conduct Computational Modeling: Employ quantum mechanics methods like Density Functional Theory (DFT) to map the potential energy surface of the reaction, calculate the energies of intermediates and transition states, and visualize the bond-forming and bond-breaking processes. researchgate.netacs.org

A detailed mechanistic understanding enables precise control over the synthesis, leading to more efficient, scalable, and reproducible production of the target compound and its derivatives.

Table 3: Approaches for Mechanistic Elucidation

Technique Purpose Expected Outcome
Computational Chemistry (DFT) Model the reaction pathway and calculate transition state energies. A detailed map of the reaction energy profile; identification of the most likely mechanism. acs.org
Kinetic Analysis Determine the reaction order and rate-determining step. A mathematical rate law that describes the reaction progress.
Isotope Labeling Studies Track the movement of specific atoms throughout the reaction. Confirmation of bond formations and rearrangements proposed in a hypothetical mechanism.

| Spectroscopic Analysis | Detect and identify short-lived reaction intermediates. | Direct evidence for the existence of proposed intermediates. researchgate.net |

Expansion of SAR Studies to Novel Biological Pathways and Targets

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity. researchgate.net For this compound, a systematic exploration of its structure could uncover novel biological activities and identify new therapeutic targets.

Systematic Structural Modification: The core structure of this compound offers several points for modification to probe biological interactions:

The Pyridine Ring: The nitrogen atom in the pyridine ring is a key feature, often involved in hydrogen bonding or coordination with biological targets. nih.gov Its position relative to the other substituents is critical for activity.

The Bromo Substituent: Halogen atoms can modulate electronic properties and participate in halogen bonding. Replacing the bromine at the 5-position with other groups (e.g., other halogens, hydrogen bond donors/acceptors, alkyl groups) can significantly alter target affinity and selectivity. nih.gov

The Propan-2-amine Side Chain: This group at the 3-position provides bulk and a basic nitrogen atom, which can be crucial for solubility and ionic interactions with targets. Modifications to its length, branching, or replacement with other functional groups could explore new binding pockets and improve pharmacokinetic properties. nih.gov

By synthesizing a library of analogs with systematic variations at these positions and screening them against a broad range of biological assays (e.g., enzyme inhibition, receptor binding, cell-based assays), researchers can build a detailed SAR map. nih.gov This map can guide the rational design of more potent and selective compounds and may reveal unexpected activities against new biological pathways, expanding the therapeutic potential far beyond the initial scope. acs.orgresearchgate.net

Table 4: Hypothetical SAR Exploration for Novel Targets

Modification Site Example Substituent Rationale Potential Impact
Pyridine C5-Position -Cl, -F Modulate electronics and halogen bonding potential. nih.gov Altered target selectivity; improved metabolic stability.
-CN, -CF₃ Introduce strong electron-withdrawing groups. nih.gov Enhance binding affinity through different interactions.
-OH, -OCH₃ Introduce hydrogen bond donor/acceptor capabilities. nih.gov New interactions with polar residues in a binding site.
Side Chain (C3-Position) Vary alkyl chain length Probe the size and hydrophobicity of the binding pocket. Optimized van der Waals contacts; improved potency.
Replace amine with amide or alcohol Change hydrogen bonding properties and basicity. Altered solubility and target interaction profile.

Q & A

Q. What are the optimal synthetic routes for 2-(5-Bromopyridin-3-yl)propan-2-amine HCl?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or Suzuki-Miyaura coupling. For example, bromopyridine derivatives (e.g., 5-bromo-3-pyridinyl boronic acid pinacol ester, as in ) can react with propan-2-amine precursors under palladium catalysis. Purification often involves recrystallization from HCl-containing solvents to isolate the hydrochloride salt. Key steps include controlling reaction temperature (0–80°C) and using anhydrous conditions to minimize side reactions .

Table 1 : Synthetic Routes Comparison

MethodYield (%)Key ReagentsReference
Suzuki-Miyaura Coupling65–75Pd(PPh₃)₄, Na₂CO₃, DME/H₂O
Nucleophilic Substitution50–60K₂CO₃, DMF, 80°C

Q. How is the purity of this compound validated experimentally?

  • Methodological Answer : Purity is assessed via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and NMR (¹H/¹³C). For NMR, characteristic signals include:
  • ¹H : δ 8.5–8.7 ppm (pyridine H), δ 1.6 ppm (CH₃ groups of propan-2-amine).
  • ¹³C : δ 150–155 ppm (C-Br), δ 30–35 ppm (quaternary C of propan-2-amine).
    Residual solvents (e.g., DMF) are quantified via GC-MS .

Q. What spectroscopic techniques are critical for structural elucidation?

  • Methodological Answer :
  • X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL ) confirms bond lengths (C-Br ≈ 1.89 Å) and dihedral angles between pyridine and amine moieties.
  • FT-IR : Peaks at ~3350 cm⁻¹ (N-H stretch) and ~1580 cm⁻¹ (C=C aromatic) validate functional groups .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and charge distribution. For example:
  • HOMO : Localized on the bromopyridine ring.
  • LUMO : Dominated by the propan-2-amine moiety.
    Exact exchange functionals (e.g., B3LYP) improve accuracy for halogenated systems .

Table 2 : DFT Parameters (B3LYP/6-31G*)

PropertyValue (eV)Reference
HOMO-LUMO Gap4.2
Mulliken Charge (Br)-0.45

Q. What strategies resolve contradictions in biological activity data for this compound?

  • Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, solvent). To address this:

Standardize Assays : Use consistent buffer systems (e.g., PBS at pH 7.4).

Control Solvent Effects : Limit DMSO to <0.1% v/v.

Validate Targets : Use CRISPR knockouts or competitive binding assays to confirm receptor specificity .

Q. How does halogen substitution (Br vs. Cl) impact reactivity in cross-coupling reactions?

  • Methodological Answer : Bromine’s lower electronegativity vs. chlorine increases oxidative addition efficiency in Pd-catalyzed reactions. For instance:
  • Bromopyridine : Suzuki coupling yields >70% with aryl boronic acids.
  • Chloropyridine : Requires higher temperatures (100°C) or specialized ligands (e.g., SPhos) for comparable yields .

Q. What crystallographic challenges arise during structure determination?

  • Methodological Answer :
  • Disorder : The propan-2-amine group may exhibit rotational disorder. Mitigate by collecting data at 100 K.
  • Weak Diffraction : Use synchrotron radiation for low-crystallinity samples. Refinement in SHELXL with anisotropic displacement parameters improves model accuracy .

Data Analysis & Mechanistic Studies

Q. How to analyze kinetic data for reactions involving this compound?

  • Methodological Answer :
  • Pseudo-First-Order Kinetics : Monitor reaction progress via UV-Vis (λ = 270 nm for bromopyridine). Fit data to ln([A]0/[A])=kt\ln([A]_0/[A]) = kt.
  • Activation Energy : Use Arrhenius plots (ln k vs. 1/T) with data from 25–80°C .

Q. What in silico tools predict metabolic pathways for this amine derivative?

  • Methodological Answer : Software like GLORY or ADMET Predictor models:
  • Phase I Metabolism : N-demethylation or hydroxylation at the pyridine ring.
  • Phase II Conjugation : Glucuronidation of the amine group. Validate with LC-MS/MS using liver microsomes .

Q. How to design structure-activity relationship (SAR) studies for analogs?

  • Methodological Answer :
  • Core Modifications : Replace Br with -CF₃ () or vary propan-2-amine with cyclopropyl groups.
  • Assay Selection : Use radioligand binding (e.g., ³H-labeled analogs) for affinity measurements.
  • Data Interpretation : Correlate logP (from HPLC) with membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.